Allyl 1-Propenyl Thiosulfinate Is the Most Rapidly Formed Garlic Thiosulfinate—11.7× Faster Than Methyl Thiosulfinates
In a direct comparative kinetic study of thiosulfinate formation from garlic clove homogenates, allyl 1-propenyl thiosulfinate (S-1-propenyl 2-propenesulfinothioate) was explicitly identified as the most rapidly formed thiosulfinate species among all detectable garlic thiosulfinates [1]. The dipropenyl thiosulfinate group—comprising this compound, allicin, and allyl 1-propenyl thiosulfinate—achieved complete formation in 0.3 min at 37 °C, compared with 3.5 min required for methyl propenyl thiosulfinates (allyl methyl + methyl allyl and 1-propenyl methyl + methyl 1-propenyl) [1]. The optimum pH for dipropenyl thiosulfinate formation was 4.5–5.0, whereas methyl thiosulfinates required pH 6.5–7.0 [1].
| Evidence Dimension | Formation completion time at 37 °C in garlic homogenate model |
|---|---|
| Target Compound Data | 0.3 min (dipropenyl thiosulfinate group, including allyl 1-propenyl thiosulfinate) |
| Comparator Or Baseline | Methyl propenyl thiosulfinates: 3.5 min; dimethyl thiosulfinate: different pH optimum (5.5) |
| Quantified Difference | ~11.7-fold faster formation vs. methyl thiosulfinates; distinct pH optimum (4.5–5.0 vs. 6.5–7.0) |
| Conditions | Garlic clove homogenate; alliinase-catalysed reaction; 37 °C; C18-HPLC quantification [1] |
Why This Matters
For experimental protocols requiring rapid thiosulfinate generation at acidic pH (e.g., simulated gastric conditions), this compound forms ~12-fold faster than methyl thiosulfinates, enabling time-sensitive bioassay designs that methyl analogs cannot support.
- [1] Lawson LD, Hughes BG. Characterization of the formation of allicin and other thiosulfinates from garlic. Planta Med. 1992 Aug;58(4):345-50. doi:10.1055/s-2006-961482. View Source
